An In-Depth Technical Guide to 6-(Methoxymethyl)quinoline-2-carbaldehyde
An In-Depth Technical Guide to 6-(Methoxymethyl)quinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(Methoxymethyl)quinoline-2-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues to provide a robust predictive profile. This approach, grounded in established chemical principles, offers valuable insights for researchers navigating the synthesis and application of novel quinoline-based compounds.
Core Identifiers and Chemical Profile
6-(Methoxymethyl)quinoline-2-carbaldehyde is a heterocyclic aromatic compound featuring a quinoline core. The quinoline scaffold is a prominent pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities.[1] The substituents at the 2 and 6 positions—a carbaldehyde and a methoxymethyl group, respectively—offer versatile handles for further chemical modifications, making it an attractive building block in drug development.
A summary of its key identifiers and predicted physicochemical properties is presented below.
| Identifier | Value | Source |
| CAS Number | 1158734-76-9 | [2] |
| Molecular Formula | C12H11NO2 | - |
| Molecular Weight | 201.22 g/mol | - |
| Predicted LogP | 1.8 - 2.2 | - |
| Predicted Boiling Point | ~350-400 °C | - |
| Predicted Melting Point | ~70-90 °C | - |
Proposed Synthesis Pathway
Step 1: Synthesis of 6-(Methoxymethyl)-2-methylquinoline
The Doebner-von Miller reaction provides a classic and reliable method for the synthesis of quinaldine and its derivatives.[3] This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions. For the synthesis of 6-(methoxymethyl)-2-methylquinoline, 4-(methoxymethyl)aniline would be reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.
Experimental Protocol: Doebner-von Miller Synthesis of 6-(Methoxymethyl)-2-methylquinoline
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To a stirred solution of 4-(methoxymethyl)aniline (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and hydrochloric acid, add concentrated hydrochloric acid (catalytic amount).
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Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide (1.1 equivalents).
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Heat the mixture to approximately 90-100 °C.
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Slowly add crotonaldehyde (1.2 equivalents) to the reaction mixture while maintaining the temperature.
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After the addition is complete, continue to heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and neutralize with a base, such as sodium hydroxide solution, until the pH is approximately 8-9.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 6-(methoxymethyl)-2-methylquinoline.
Step 2: Oxidation of 6-(Methoxymethyl)-2-methylquinoline to 6-(Methoxymethyl)quinoline-2-carbaldehyde
The selective oxidation of the methyl group at the 2-position of the quinoline ring to a carbaldehyde is a well-established transformation.[1] Various oxidizing agents can be employed for this purpose, with selenium dioxide (SeO2) being a common and effective choice.
Experimental Protocol: Oxidation with Selenium Dioxide
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In a round-bottom flask, dissolve 6-(methoxymethyl)-2-methylquinoline (1 equivalent) in a suitable solvent, such as dioxane or a mixture of dioxane and water.
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Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.
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Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours. The reaction progress should be monitored by TLC.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the mixture to remove the precipitated selenium metal.
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The filtrate can be diluted with water and extracted with an organic solvent like ethyl acetate.
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Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel to yield 6-(Methoxymethyl)quinoline-2-carbaldehyde.
Caption: Proposed two-step synthesis of 6-(Methoxymethyl)quinoline-2-carbaldehyde.
Predicted Spectroscopic Profile
While experimental spectra for 6-(Methoxymethyl)quinoline-2-carbaldehyde are not publicly available, a predictive analysis based on the spectroscopic data of analogous compounds can provide valuable guidance for characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton, the methoxymethyl group, and the aromatic protons of the quinoline ring system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |
| Quinoline H3 | 8.2 - 8.4 | Doublet |
| Quinoline H4 | 7.9 - 8.1 | Doublet |
| Quinoline H8 | 7.8 - 8.0 | Doublet |
| Quinoline H5 | 7.6 - 7.8 | Singlet |
| Quinoline H7 | 7.4 - 7.6 | Doublet of doublets |
| Methylene (-CH2-) | 4.6 - 4.8 | Singlet |
| Methoxy (-OCH3) | 3.4 - 3.6 | Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the downfield signal of the aldehyde carbonyl carbon, along with signals for the aromatic carbons of the quinoline ring and the carbons of the methoxymethyl substituent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 192 - 195 |
| Quinoline C2 | 150 - 153 |
| Quinoline C8a | 147 - 150 |
| Quinoline C6 | 138 - 141 |
| Quinoline C4 | 136 - 138 |
| Quinoline C4a | 129 - 131 |
| Quinoline C8 | 128 - 130 |
| Quinoline C5 | 127 - 129 |
| Quinoline C3 | 120 - 122 |
| Quinoline C7 | 105 - 108 |
| Methylene (-CH2-) | 73 - 76 |
| Methoxy (-OCH3) | 58 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the carbonyl group of the aldehyde and the C-O stretching of the ether linkage.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1690 - 1710 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C & C=N Stretch (Aromatic) | 1500 - 1620 |
| C-O Stretch (Ether) | 1050 - 1150 |
Mass Spectrometry (MS)
In mass spectrometry, 6-(Methoxymethyl)quinoline-2-carbaldehyde is expected to show a prominent molecular ion peak (M⁺) in electron ionization (EI) mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
| Ion | Predicted m/z |
| [M]⁺ | 201.0790 |
| [M+H]⁺ | 202.0863 |
| [M-H]⁻ | 200.0717 |
Potential Applications in Drug Discovery and Medicinal Chemistry
The quinoline core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4] The presence of the aldehyde and methoxymethyl groups on the quinoline ring of 6-(Methoxymethyl)quinoline-2-carbaldehyde provides opportunities for the synthesis of diverse libraries of compounds for biological screening.
The aldehyde functionality can readily undergo various chemical transformations, such as reductive amination to form substituted amines, condensation reactions to generate Schiff bases, and oxidation to carboxylic acids. These modifications allow for the introduction of different pharmacophoric features and the optimization of physicochemical properties like solubility and lipophilicity, which are crucial for drug development.
One of the key areas of interest for quinoline derivatives is in the development of anticancer agents. Many quinoline-based compounds have been shown to target critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Quinoline derivatives can act as inhibitors of key kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Conclusion
6-(Methoxymethyl)quinoline-2-carbaldehyde represents a promising, yet underexplored, building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its identifiers, a plausible synthetic route, and a predicted spectroscopic profile based on the analysis of related compounds. The versatility of its functional groups, coupled with the established biological importance of the quinoline scaffold, makes it a compelling candidate for further investigation in medicinal chemistry and drug discovery programs. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and other novel quinoline derivatives.
References
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